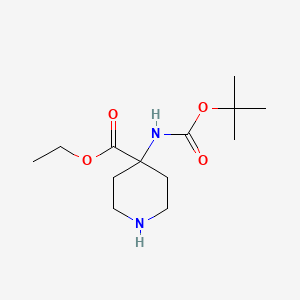

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQVCPZQSRJEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731119 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956460-98-3 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, with the CAS number 956460-98-3 , is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery.[1][2][3][4] This bifunctional molecule, featuring a protected amine and an ethyl ester on a piperidine scaffold, serves as a versatile building block for the synthesis of complex molecular architectures. Its unique structural attributes make it an invaluable component in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.[3][5][6] This guide provides a comprehensive overview of its properties, synthesis, characterization, applications, and safe handling procedures, tailored for professionals in the pharmaceutical and life sciences sectors.

Physicochemical Properties

The fundamental properties of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 956460-98-3 | [1][2][3][4] |

| Molecular Formula | C13H24N2O4 | [1][2][4] |

| Molecular Weight | 272.34 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 58-60°C | [3] |

| Solubility | Soluble in organic solvents | [3] |

| IUPAC Name | ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | [2] |

| Synonyms | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate, 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid ethyl ester, Ethyl 4-((Boc)amino)piperidine-4-carboxylate | [2] |

Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

The synthesis of this key intermediate can be achieved through a multi-step process, typically starting from readily available precursors. The following is a representative synthetic route, illustrating the strategic protection and functionalization of the piperidine core.

Caption: General Synthetic Workflow for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate.

Detailed Synthetic Protocol

A plausible and efficient laboratory-scale synthesis is detailed below. This protocol is a composite of established chemical transformations.

Step 1: Synthesis of 4-Aminopiperidine-4-carboxylic acid

This step often follows a modified Strecker synthesis followed by hydrolysis.

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in aqueous methanol, add ammonium carbonate.

-

Cyanation: Slowly add a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 48 hours.

-

Hydrolysis: The resulting hydantoin is then hydrolyzed using a strong acid, such as sulfuric acid, under reflux to yield 4-aminopiperidine-4-carboxylic acid.

-

Isolation: Neutralize the reaction mixture and isolate the crude amino acid.

Step 2: N-Boc Protection

-

Reaction Setup: Suspend the crude 4-aminopiperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for instance, sodium hydroxide, to deprotonate the amino group.

-

Protection: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the basic pH.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: Acidify the reaction mixture and extract the N-Boc protected amino acid.

Step 3: Esterification

-

Reaction Setup: Dissolve the N-Boc protected amino acid in absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and stir for several hours until the esterification is complete.

-

Workup: Cool the reaction mixture, neutralize the acid catalyst, and remove the ethanol under reduced pressure.

-

Purification: The crude product is then purified by column chromatography to yield Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate as a white solid.

Spectroscopic Characterization

The structural confirmation of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the piperidine ring, and the carbons of the tert-butyl and ethyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 273.18, consistent with the molecular formula C₁₃H₂₄N₂O₄.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and the C-O stretches.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a highly sought-after building block in the synthesis of pharmaceutically active compounds.

Caption: Versatility of the building block in synthesizing bioactive molecules.

-

Protein Kinase B (Akt) Inhibitors: This compound is a key intermediate in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer.[6] The piperidine core provides a rigid scaffold for the attachment of various functional groups to optimize binding to the target enzyme.

-

Enzyme Inhibition Studies: It serves as a starting material for creating libraries of compounds to probe the mechanisms of enzymes like proteases, which are implicated in various diseases.[5]

-

Analgesics and Anti-inflammatory Drugs: The piperidine moiety is a common feature in many centrally acting drugs, and this building block is utilized in the synthesis of novel analgesics and anti-inflammatory agents.[3]

-

C5aR Antagonists: Recent disclosures have highlighted its use in the preparation of C5a receptor antagonists, which are being investigated for the treatment of inflammatory diseases.[7]

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10]

-

Handling: Avoid contact with skin and eyes.[9][11] In case of contact, rinse immediately with plenty of water.[8][9] Wash hands thoroughly after handling.[8][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage is at 2-8°C.[4]

-

Spills: In case of a spill, contain the material and clean it up using an inert absorbent material.[11]

References

- Vertex AI Search. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, min 95%, 100 mg.

- PubChem. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | C13H24N2O4 | CID 59152330.

- Benchchem. Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 115655-44-2.

- Nia Innovation. Ethyl-4-[(tert-butoxycarbonyl)amino]piperidine-1- carboxylate.

- BLDpharm. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.

- NINGBO INNO PHARMCHEM CO.,LTD. CAS:956460-98-3 Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate manufacturer.

- ChemicalBook. Ethyl 4-piperidinecarboxylate - Safety Data Sheet.

- BLDpharm. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 956460-98-3.

- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.

- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- Pharmaffiliates. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | CAS No : 620619-26-3.

- ChemScene. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.

- Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.

- Journal of Medicinal Chemistry. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- Apollo Scientific. Ethyl piperidine-4-carboxylate.

- ChemicalBook. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.

- Jubilant Ingrevia Limited. (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | C13H24N2O4 | CID 59152330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 956460-98-3|Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 115655-44-2 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tdcommons.org [tdcommons.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structural & Synthetic Guide: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

[1]

Molecular Architecture & Conformational Analysis

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a highly functionalized heterocyclic amino acid derivative. Structurally, it represents a "gem-disubstituted" cyclic amino acid, where the alpha-carbon (C4 of the piperidine ring) is quaternary, bearing both an amino group (protected as a carbamate) and a carboxylic acid (protected as an ethyl ester).

Core Structural Features

-

Scaffold: Piperidine (hexahydropyridine) ring.

-

Quaternary Center (C4): The 4-position is achiral due to the plane of symmetry passing through N1 and C4, assuming the N1 is unsubstituted or symmetrically substituted. However, desymmetrization of the N1 position (e.g., by chiral protecting groups) renders C4 chirotopic.

-

Orthogonal Functionality:

Conformational Dynamics (The Gem-Disubstituent Effect)

The presence of two bulky substituents at C4 forces the piperidine ring into a rigid chair conformation.

-

Equatorial vs. Axial Preference: In 1,4-disubstituted cyclohexanes/piperidines, the bulkier group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Steric Competition: The tert-butyl carbamate (-NHBoc) is significantly bulkier than the ethyl ester (-COOEt). Consequently, the dominant conformer typically places the -NHBoc group in the equatorial position and the -COOEt group in the axial position .

-

Peptidomimetic Implications: When incorporated into peptide backbones, this steric bulk restricts rotation around the

and

Synthetic Pathways[1][5]

The synthesis of 4,4-disubstituted piperidines is non-trivial due to steric crowding. The most robust industrial and laboratory method relies on the Bucherer-Bergs reaction , which constructs the amino acid moiety from a ketone.

Primary Synthesis Workflow (Bucherer-Bergs Route)

This protocol yields the free amino acid, which is subsequently protected.

-

Hydantoin Formation: Reaction of N-benzyl-4-piperidone (or N-Boc-4-piperidone) with ammonium carbonate and potassium cyanide.

-

Hydrolysis: Alkaline hydrolysis (NaOH/Ba(OH)₂) of the spiro-hydantoin intermediate opens the ring to yield the 4-amino-4-carboxypiperidine core.

-

Esterification: Fischer esterification introduces the ethyl group.

-

Boc-Protection: Selective protection of the primary

-amine. -

N1-Deprotection (Optional): If starting with N-benzyl, catalytic hydrogenolysis yields the target secondary amine.

Visualization: Synthetic Logic Flow

The following diagram illustrates the stepwise construction and orthogonal protection strategy.

Caption: Stepwise synthesis via the Bucherer-Bergs reaction, highlighting the transition from ketone to orthogonally protected amino acid.

Experimental Protocols

Synthesis of the Spiro-Hydantoin Intermediate

Causality: The use of ammonium carbonate provides the ammonia and carbon dioxide source necessary to form the hydantoin ring in situ, while cyanide acts as the nucleophile attacking the ketone.

-

Reagents: N-Benzyl-4-piperidone (100 mmol), (NH₄)₂CO₃ (300 mmol), KCN (150 mmol), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve ketone in EtOH/H₂O (50% v/v).

-

Add (NH₄)₂CO₃ and stir until dissolved.

-

Add KCN dropwise (Caution: HCN evolution possible; use high-efficiency fume hood).

-

Heat to 60°C for 12 hours. The product precipitates as a white solid.[4]

-

Purification: Filter and wash with cold water. Recrystallize from ethanol.

-

Hydrolysis & Esterification

Causality: Basic hydrolysis is preferred over acidic hydrolysis for the hydantoin ring to avoid premature decarboxylation or side reactions.

-

Step A (Hydrolysis): Reflux the hydantoin in 4M NaOH (aq) for 24 hours. Neutralize with HCl to pH 7 to precipitate the zwitterionic amino acid.

-

Step B (Esterification): Suspend the dry amino acid in anhydrous Ethanol. Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise at 0°C. Reflux for 4 hours.

-

Note: SOCl₂ generates anhydrous HCl in situ, catalyzing the Fischer esterification.

-

Selective Boc Protection

Causality: The primary amine at C4 is more nucleophilic than the secondary amine (if N1 is deprotected) or can be selectively targeted if N1 is still benzyl-protected.

-

Reagents: Crude Amino Ester HCl salt, Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 3 eq), DCM.

-

Procedure:

-

Suspend salt in DCM; add TEA to liberate the free amine.

-

Add Boc₂O solution dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Workup: Wash with 1M KHSO₄ (removes unreacted amine/TEA), then NaHCO₃. Dry over MgSO₄.

-

Applications in Drug Discovery[3]

This molecule serves as a "privileged scaffold" in two primary domains:

Peptidomimetics (Constrained Helices)

Replacing a natural amino acid (e.g., Alanine or Phenylalanine) with this scaffold restricts the conformational space of a peptide.

-

Mechanism: The gem-disubstitution forces the backbone torsion angles (

) into values characteristic of -

Utility: Stabilizing short peptides against proteolytic degradation and enhancing receptor binding affinity.

Medicinal Chemistry Scaffolds

The orthogonal protecting groups allow for sequential derivatization:

-

N1-Derivatization: Reductive amination or alkylation at the piperidine nitrogen allows the introduction of diversity elements (e.g., benzyl, heteroaryl groups) common in GPCR ligands (CCR5, Neurokinin-1).

-

C4-Amine Derivatization: Removal of Boc allows coupling to acyl chlorides or isocyanates (Urea formation).

-

C4-Ester Derivatization: Hydrolysis to the acid allows coupling to amines (Amide formation).

Reactivity & Orthogonality Map

Caption: Orthogonal deprotection and functionalization pathways available for the scaffold.

References

-

PubChem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[5] Available at: [Link]

-

Organic Syntheses. A Convenient Preparation of an Orthogonally Protected C-alpha,C-alpha-Disubstituted Amino Acid Analog of Lysine. Org.[6] Synth. 2005, 81, 213. Available at: [Link]

- Han, S. et al.Design and Synthesis of 4-Aminopiperidine-4-carboxylic Acid Derivatives as Novel Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 2014.

Sources

- 1. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 3. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis of Boc-Protected Ethyl 4-Aminopiperidine-4-Carboxylate

Executive Summary

The target molecule, 1-Boc-4-amino-4-ethoxycarbonylpiperidine , represents a critical class of

This guide details the "Gold Standard" synthetic route: the Bucherer-Bergs protocol , followed by a hydrolysis-esterification-reprotection sequence. While direct Strecker synthesis is possible, the Bucherer-Bergs route is preferred for quaternary centers due to the thermodynamic stability and crystallinity of the hydantoin intermediate, which serves as a crucial purification sink.

Retrosynthetic Analysis & Strategy

The synthesis requires the construction of a quaternary carbon at the piperidine C4 position. The most robust disconnection cleaves the amino and carboxyl moieties back to the ketone precursor.

Strategic Insight: Attempting to maintain the N-Boc protection throughout the harsh acidic esterification or alkaline hydrolysis steps is experimentally futile and results in poor yields. The "Expert" approach intentionally cleaves the protecting group during intermediate steps and re-installs it at the final stage to ensure high purity and simplified workups.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the quaternary center.

Detailed Experimental Protocols

Step 1: Bucherer-Bergs Hydantoin Synthesis

This step converts the ketone into a spirohydantoin. The reaction is a multi-component condensation that is thermodynamically controlled.

-

Reagents: N-Boc-4-piperidone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH

) -

Mechanism: Formation of the imine

nucleophilic attack by cyanide

Protocol:

-

Setup: In a fume hood (Caution: Cyanide), charge a round-bottom flask with N-Boc-4-piperidone (1.0 equiv) dissolved in 50% EtOH/H

O (0.5 M concentration). -

Addition: Add (NH

) -

Initiation: Add KCN (2.0 equiv) dropwise as a solution in water.

-

Reaction: Heat the mixture to 60°C for 24–48 hours.

-

Workup: Cool the mixture to 0°C. The spirohydantoin product typically precipitates as a white solid.

-

Purification: Filter the solid, wash with cold water and diethyl ether.

-

Checkpoint: The product is usually pure enough for the next step. If the Boc group is partially cleaved (rare under these mild basic conditions), it does not matter as the next step is global deprotection.

-

Step 2: Hydrolysis to Free Amino Acid

Hydantoins are exceptionally stable. Opening the ring requires harsh conditions that will inevitably remove the N-Boc group.

-

Reagents: Barium Hydroxide (Ba(OH)

8H -

Critical Parameter: Temperature must be maintained at reflux (100°C+) for extended periods.

Protocol:

-

Suspend the spirohydantoin (1.0 equiv) in saturated aqueous Ba(OH)

(or 4M NaOH). -

Reflux for 48–72 hours. Monitoring by LC-MS is recommended as TLC is difficult for zwitterionic amino acids.

-

Workup:

-

If using Ba(OH)

: Add equivalent H -

If using NaOH: Neutralize with HCl.

-

-

Isolation: Concentrate the filtrate to obtain the crude 4-amino-piperidine-4-carboxylic acid (often as a salt).

-

Note: The N-Boc group is lost here. The product is the free diamino-acid.

-

Step 3: Fischer Esterification

Conversion of the carboxylic acid to the ethyl ester using thionyl chloride generates anhydrous HCl in situ, ensuring the amine remains protonated (and thus protected from side reactions) while the ester forms.

-

Reagents: Thionyl Chloride (SOCl

), Absolute Ethanol.

Protocol:

-

Chill: Cool absolute ethanol (0.5 M relative to substrate) to 0°C under Argon.

-

Activation: Add SOCl

(3.0 equiv) dropwise. (Caution: Exothermic, gas evolution). Stir for 30 mins to generate HCl/EtOH. -

Addition: Add the crude amino acid from Step 2.

-

Reflux: Heat to reflux (80°C) for 4–12 hours.

-

Workup: Concentrate in vacuo to dryness. Co-evaporate with toluene twice to remove excess SOCl

.-

Result: Ethyl 4-aminopiperidine-4-carboxylate dihydrochloride.

-

Step 4: N-Boc Re-protection

The final step selectively protects the secondary amine of the piperidine ring.

-

Reagents: Di-tert-butyl dicarbonate (Boc

O), Triethylamine (TEA), DCM or THF.

Protocol:

-

Suspend the dihydrochloride salt in DCM (0.2 M).

-

Cool to 0°C and add TEA (3.0–4.0 equiv) to neutralize the salts.

-

Add Boc

O (1.1 equiv). -

Stir at Room Temperature (RT) for 4–16 hours.

-

Purification: Wash with water, 1N HCl (cold, quick wash), and brine. Dry over Na

SO

Process Logic & Validation (Graphviz)

The following diagram illustrates the chemical logic and the critical decision points where "Expert" intervention (deprotection/reprotection) ensures success.

Figure 2: Sequential workflow highlighting the strategic removal and re-introduction of the Boc group.

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

| Analytical Method | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | Boc Group : Confirms successful re-protection. | |

| 1H NMR (CDCl3) | Ethyl Ester : Characteristic quartet/triplet pattern. | |

| 1H NMR (CDCl3) | Piperidine Ring : Multiplets for ring protons. | |

| LC-MS (ESI+) | [M+H]+ or [M+Na]+ | Mass peak corresponding to Target MW. |

| TLC | Ninhydrin Stain | Free amine intermediate stains purple; Target stains faint/requires Hanessian's stain. |

References

-

Bucherer-Bergs Reaction Overview

-

Hydantoin Hydrolysis & Esterification

- Standard conditions for converting hydantoins to amino acids and subsequent esterific

- Journal of Medicinal Chemistry context for 4-substituted piperidines

- Carling, R. W., et al. "1-(3-Indolylcarbonyl)-4-aminopiperidine derivatives as potent and selective non-peptide antagonists of the human neurokinin NK1 receptor." J. Med. Chem.1997, 40, 794.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, a key building block in modern drug discovery and development. Aimed at researchers, medicinal chemists, and process development scientists, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and an analysis of its behavior in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, incorporating a protected amine and an ethyl ester on a piperidine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. The journey of such a molecule from a laboratory curiosity to a component of a life-saving therapeutic is critically dependent on its physicochemical properties, foremost among which is its solubility.

Solubility dictates the feasibility of a compound's purification, the choice of reaction conditions, and, ultimately, its formulation into a drug product. A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for efficient and successful drug development. This guide aims to provide the necessary theoretical framework and practical insights to empower researchers in their work with this important chemical entity.

Physicochemical Properties of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. Key physicochemical parameters for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₄ | [1] |

| Molecular Weight | 272.34 g/mol | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

The presence of both hydrogen bond donors (the N-H group of the carbamate) and multiple hydrogen bond acceptors (the carbonyl oxygens and the ester oxygen) suggests that this molecule can engage in a variety of solvent-solute interactions. The positive XLogP3 value indicates a degree of lipophilicity, suggesting that solubility in nonpolar solvents is possible, while the hydrogen bonding capabilities favor solubility in polar solvents.

Theoretical Framework: Solvent-Solute Interactions and Solubility

The principle of "like dissolves like" serves as a useful, albeit simplistic, guide to solubility.[2] A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute and the solvent.

-

Van der Waals Forces: These are weak, nonspecific interactions that occur between all molecules. They are the primary forces responsible for the dissolution of nonpolar solutes in nonpolar solvents.

-

Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align themselves to maximize electrostatic attraction. Solvents with a significant dipole moment are more likely to dissolve polar solutes.

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen) and another nearby electronegative atom.[3] The ability of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate to both donate and accept hydrogen bonds is a key determinant of its solubility in protic and other polar solvents.[3]

The interplay of these forces determines the overall Gibbs free energy of dissolution. For a solute to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | 5.1 | Donor & Acceptor | Likely Soluble | The polar, protic nature of methanol should facilitate strong hydrogen bonding with the solute. A related compound was noted as being "slightly soluble" in deuterated methanol, suggesting some degree of solubility.[2] |

| Ethanol | 4.3 | Donor & Acceptor | Likely Soluble | Similar to methanol, ethanol's ability to hydrogen bond should promote dissolution. |

| Isopropanol | 3.9 | Donor & Acceptor | Moderately Soluble | The increased steric bulk of the isopropyl group may slightly hinder effective solvation compared to methanol and ethanol. |

| Acetone | 5.1 | Acceptor | Moderately Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H group of the solute. |

| Ethyl Acetate | 4.4 | Acceptor | Moderately Soluble | The ester functionality can act as a hydrogen bond acceptor, and the overall polarity is favorable. |

| Dichloromethane (DCM) | 3.1 | Weak Acceptor | Likely Soluble | DCM is a common solvent for reactions involving Boc-protected amines, suggesting good solubility. For a related compound, DCM was noted to provide good solubility for intermediates.[4] |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Likely Soluble | THF is a polar aprotic solvent that can effectively solvate the molecule. A related compound was found to be "selectively soluble" in THF.[2] |

| Acetonitrile | 5.8 | Acceptor | Moderately Soluble | The high polarity and hydrogen bond accepting capability should favor solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Acceptor | Highly Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| Toluene | 2.4 | Nonpolar | Likely Poorly Soluble | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of the solute. |

Experimental Determination of Solubility: Protocols and Best Practices

To obtain accurate and reproducible solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5]

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials and Equipment:

-

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

HPLC Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a linear response for the calibration standards.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required agitation time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analysis and Interpretation of Solubility Data

The solubility of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a result of the balance between its polar and nonpolar structural elements.

-

Polar Contributions: The carbamate N-H group acts as a hydrogen bond donor, while the carbonyl and ester oxygens are effective hydrogen bond acceptors. These features promote solubility in polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols, DMSO).

-

Nonpolar Contributions: The tert-butyl group and the ethyl group of the ester, along with the piperidine ring's hydrocarbon backbone, contribute to the molecule's nonpolar character. These groups will have favorable interactions with nonpolar and moderately polar aprotic solvents (e.g., DCM, THF).

The interplay of these factors leads to the predicted solubility profile. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be the best solvents.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in organic solvents. While quantitative data remains to be experimentally determined, a strong theoretical and qualitative understanding has been established. The provided experimental protocol offers a robust framework for obtaining such data. A thorough understanding and empirical determination of this compound's solubility are crucial for its effective utilization in the synthesis of novel therapeutics and for the development of robust and scalable chemical processes.

References

-

PubChem. (n.d.). Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

SaveMyExams. (n.d.). Carboxylic Acids: Hydrogen Bonding & Solubility (12.3.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]

- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2004). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 81, 213.

-

Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

Sources

- 1. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | C13H24N2O4 | CID 59152330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Commercial Availability & Technical Guide: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

[1][2][3][4]

Executive Summary

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS: 956460-98-3 ) is a specialized, high-value building block used primarily in the synthesis of constrained peptide mimetics and peptidomimetics.[1][2][3][4] As a gem-disubstituted amino acid derivative (specifically a derivative of 4-aminopiperidine-4-carboxylic acid, or Pip ), it provides critical conformational rigidity to drug candidates.[1]

While commercially available, it is classified as a Fine Chemical rather than a bulk commodity. Availability is often restricted to milligram-to-gram scales with significant price premiums (

Chemical Identity & Specifications

This compound is distinct because it possesses two nitrogen centers: a secondary amine in the piperidine ring (unprotected in this specific CAS) and a Boc-protected primary amine at the quaternary C4 position.[1]

| Property | Specification |

| Chemical Name | Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate |

| CAS Number | 956460-98-3 |

| Molecular Formula | C₁₃H₂₄N₂O₄ |

| Molecular Weight | 272.34 g/mol |

| SMILES | CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C |

| Key Structural Feature | Gem-disubstituted C4 center (Quaternary carbon) |

| Physical State | White to off-white solid or viscous oil (depending on purity/salt form) |

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |

Critical Isomer Warning: Do not confuse this with Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS 620619-26-3), where the Boc group is on the exocyclic amine and the ethyl ester is a carbamate on the piperidine nitrogen.[1] Always verify the structure via NMR or SMILES before purchasing.

Commercial Availability Landscape

Supply Chain Analysis

The supply chain for CAS 956460-98-3 is fragmented.[1] Most major catalog suppliers (Sigma-Aldrich, Fisher) do not stock this item in bulk.[1] It is primarily sourced from specialized building block vendors in China (BLDpharm, ChemScene, Amadis) and their US/EU distributors.

Availability Tiers:

-

Tier 1 (In Stock): 100mg – 1g packs. Ships in 1-3 days.

-

Tier 2 (Backorder): 5g – 25g packs. Lead time 2-4 weeks (synthesis on demand).

-

Tier 3 (Bulk): >100g.[5][6] Requires custom synthesis contract (Lead time 6-8 weeks).[1]

Cost Analysis (Estimated Q1 2025)

| Pack Size | Price Range (USD) | Cost Efficiency | Recommendation |

| 100 mg | $50 – $85 | Low | Screening / Hit Validation |

| 1 g | $300 – $480 | Medium | Lead Optimization |

| 5 g | $1,200 – $1,800 | High | Consider In-House Synthesis |

Technical Deep Dive: Synthetic Accessibility

For projects requiring >5g, the commercial price becomes prohibitive. The "Make vs. Buy" decision heavily favors synthesis using the Bucherer-Bergs reaction .[1] This route is robust, scalable, and avoids the use of hazardous cyanide gas (using KCN/NaCN salts instead).

Validated Synthesis Protocol (Bucherer-Bergs Route)

This workflow converts 4-piperidone into the target amino ester.[1]

Step 1: Formation of the Spirohydantoin[1]

-

Reagents: N-Benzyl-4-piperidone (or N-Boc-4-piperidone), KCN, (NH₄)₂CO₃, Ethanol/Water (1:1).[1]

-

Conditions: 60°C, 24-48 hours in a sealed vessel.

-

Mechanism: The ketone undergoes condensation to form a spiro-hydantoin ring at the C4 position.[1]

-

Yield: Typically 70-85%.[1]

Step 2: Hydrolysis to the Amino Acid[1]

-

Reagents: Ba(OH)₂ or NaOH (aq), Reflux (100°C+), 48h.

-

Process: Harsh basic hydrolysis opens the hydantoin ring to yield the gem-disubstituted amino acid (4-amino-piperidine-4-carboxylic acid).[1]

-

Note: This step requires high temperature and pressure (bomb reactor recommended for scale).

Step 3: Selective Protection & Esterification[1]

-

Boc Protection: React the intermediate with Boc₂O in Dioxane/Water (pH 9-10).[1] The exocyclic amine reacts faster than the hindered secondary piperidine amine (if unprotected), but typically, if starting with N-Benzyl, the Benzyl is removed after or the N-Boc is installed before.[1]

-

Esterification: Standard Fisher esterification (EtOH, SOCl₂) or alkylation (EtI, K₂CO₃) of the Boc-protected acid.[1]

-

Caution: Acidic esterification (SOCl₂) will remove the Boc group. Preferred Method: Use Ethyl Iodide/Cesium Carbonate in DMF on the Boc-protected acid to preserve the Boc group.[1]

-

Synthetic Workflow Diagram

Figure 1: The Bucherer-Bergs synthetic pathway is the industry standard for generating gem-disubstituted piperidine amino acids.[1][4] Note that esterification must be performed under basic/neutral conditions (alkylation) to prevent Boc deprotection.[1]

Quality Control & Validation

When sourcing this material, the following analytical signatures must be verified to ensure the Boc group is on the correct nitrogen (exocyclic amine) and the ester is intact.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

-

δ 1.44 ppm (s, 9H): Strong singlet for the Boc group.

-

δ 1.25 ppm (t, 3H) & δ 4.20 ppm (q, 2H): Characteristic pattern for the Ethyl Ester .

-

δ 4.90–5.10 ppm (br s, 1H): Exchangeable signal for the NH-Boc proton.[1]

-

δ 1.50–3.00 ppm (m, 8H): Piperidine ring protons. The splitting pattern will be complex due to the gem-disubstitution.

Purity Criteria

-

HPLC: >95% area purity (detection at 210 nm; Boc has weak UV absorbance).

-

LCMS: Mass [M+H]⁺ = 273.18 (Free base) or [M+Na]⁺ = 295.16.[1]

-

Chloride Content: If bought as a salt (e.g., Hydrochloride), ensure stoichiometry is 1:1.

Applications in Drug Discovery

The core value of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate lies in its ability to introduce conformational constraints .[1]

-

Constrained Peptides: It acts as an achiral, conformationally restricted analogue of α-amino acids.[1] Replacing a flexible residue (like Glycine or Alanine) with this scaffold locks the peptide backbone, potentially increasing affinity for GPCRs (e.g., Somatostatin, Opioid receptors).[1]

-

Bifunctional Scaffolds: The orthogonal protection (Boc on amine, Ethyl on acid, secondary amine free) allows for selective functionalization at three distinct vectors, making it ideal for DEL (DNA-Encoded Library) synthesis.[1]

References

-

Synthesis of Gem-Disubstituted Piperidines

-

Commercial Data & Properties

-

Medicinal Chemistry Applications

Sources

- 1. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 2. CAS#:956460-98-3 | ETHYL 4-((TERT-BUTOXYCARBONYL)AMINO)PIPERIDINE-4-CARBOXYLATE | Chemsrc [chemsrc.com]

- 3. Ethyl 4-((tert-butoxycarbonyl)aMino)piperidine-4-carboxylate | 956460-98-3 [chemicalbook.com]

- 4. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | C13H24N2O4 | CID 59152330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

- 8. 956460-98-3|Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate Scaffold

Abstract

The Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile, bifunctional building block. Its unique architecture, featuring a conformationally restricted piperidine core, a quaternary center, and orthogonally protected functional groups, provides a robust platform for the synthesis of complex molecules and chemical libraries. This guide offers a detailed examination of the scaffold's key structural features, its synthesis, and its principal chemical transformations. We will explore the strategic importance of each component and provide field-proven protocols for its manipulation, underscoring its pivotal role in the development of novel therapeutic agents.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically approved drugs, earning them the designation of "privileged scaffolds." The piperidine ring is one such structure, prized for its ability to enhance the druggability of a molecule by modulating physicochemical properties such as lipophilicity and solubility, improving metabolic stability, and facilitating transport across biological membranes.[1]

The Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate scaffold elevates this privileged core by incorporating a unique set of functionalities. It is a Cα,α-disubstituted amino acid analog where the piperidine ring acts as a rigid constraint.[2] This constrained geometry is invaluable for designing ligands with high affinity and selectivity for their biological targets. The presence of two key reactive sites—a Boc-protected amine and an ethyl ester—at a single quaternary carbon allows for controlled, sequential chemical modifications, making it an indispensable tool for constructing diverse and complex molecular architectures.[3]

Deconstruction of the Core Scaffold: Structure and Functionality

To fully leverage this scaffold, it is essential to understand the role and reactivity of each of its constituent parts. The molecule's utility is a direct result of the interplay between the piperidine core, the quaternary center, and the two orthogonally protected functional groups.

Figure 2: A representative synthetic workflow for accessing the target scaffold.

This pathway is advantageous as it builds the key C4-quaternary center early in the sequence. The hydrolysis of the hydantoin intermediate followed by esterification of the resulting amino acid provides the target molecule in good yield. [4]

Key Chemical Transformations and Protocols

The true power of this scaffold lies in the selective and high-yielding transformations of its functional groups. The orthogonality of the Boc-amine and the ethyl ester is the foundation of its synthetic utility.

Figure 3: Reactivity map illustrating the primary transformations of the scaffold.

Boc-Amine Deprotection

This is often the first step when wishing to elaborate from the C4-amino group. The Boc group is efficiently cleaved under acidic conditions.

-

Protocol: Acidic Boc Deprotection

-

Dissolve the scaffold (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

-

-

Causality: The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the stable tert-butyl cation (which is scavenged or forms isobutylene), and the free amine. [5][6]This process is fast, clean, and the byproducts are volatile, simplifying purification.

Ethyl Ester Hydrolysis (Saponification)

To enable amide bond formation, the ethyl ester must be converted to a carboxylic acid.

-

Protocol: Saponification

-

Dissolve the scaffold (1.0 eq) in a mixture of Methanol (or THF) and water.

-

Add Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS). [7] 4. Remove the organic solvent in vacuo.

-

Dilute the aqueous residue with water and acidify to pH ~3-4 with dilute HCl or KHSO₄ solution.

-

Extract the carboxylic acid product with a suitable organic solvent (e.g., Ethyl Acetate).

-

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. This reversible reaction is driven to completion by the deprotonation of the resulting carboxylic acid under the basic conditions, forming a carboxylate salt. [8][9]

Amide Bond Formation

Following hydrolysis, the newly revealed carboxylic acid is a prime site for creating amide linkages, a key bond in many pharmaceuticals.

-

Protocol: EDC/HOBt Mediated Amide Coupling

-

Dissolve the carboxylic acid (from step 4.2) (1.0 eq), the desired amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Cool the mixture to 0 °C.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. [10] 4. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 eq).

-

Allow the reaction to stir overnight, warming to room temperature.

-

Work-up typically involves aqueous washes to remove the urea byproduct and excess reagents, followed by purification via chromatography.

-

-

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [11]This intermediate is prone to racemization and side reactions. HOBt acts as an additive that traps the activated species to form an OBt-ester, which is more stable yet still highly reactive towards the amine nucleophile, leading to a cleaner reaction and higher yields of the desired amide. [11]

Applications in Drug Discovery

The utility of the Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate scaffold is demonstrated by its application as an intermediate in the synthesis of various biologically active molecules.

-

Constrained Peptidomimetics: By incorporating this scaffold into a peptide sequence, researchers can enforce a specific backbone conformation, which can be crucial for enhancing binding to targets like proteases or G-protein coupled receptors.

-

Fragment-Based Drug Discovery (FBDD): The scaffold serves as an excellent starting point in FBDD, providing a rigid 3D core that can be elaborated in multiple vectors to optimize interactions within a target's binding pocket.

-

Key Intermediate for APIs: This scaffold is a documented building block for a range of therapeutic candidates. For example, derivatives are used in the synthesis of SMN protein modulators, RhoA inhibitors for cardiovascular disease, and C5aR antagonists. [12][13]

Conclusion

The Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate scaffold is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its combination of a privileged piperidine core with orthogonally protected, reactive functional groups provides a reliable and versatile platform for the efficient synthesis of novel and complex molecules. A thorough understanding of its structural features and chemical reactivity, as outlined in this guide, empowers researchers to rationally design and execute synthetic strategies, accelerating the journey from molecular concept to potential therapeutic reality.

References

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

-

PubChem. (n.d.). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]

-

GSRS. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. [Link]

-

ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

ResearchGate. (2025). Ethyl Ester From the Single-Phase Base-Catalysed Ethanolysis of Vegetable Oils. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

-

ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

American Elements. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid. [Link]

-

ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. [Link]

-

IJRPS. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 13. tdcommons.org [tdcommons.org]

A Senior Application Scientist's Guide to the Strategic Use of the Boc Protecting Group in Piperidine Carboxylate Derivatives

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge in multi-step organic synthesis, necessitating the use of protecting groups to prevent unwanted side reactions.[3] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild, selective removal.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic role of the Boc protecting group in the synthesis and manipulation of piperidine carboxylate derivatives. We will explore the underlying chemical principles, provide field-proven experimental protocols, and illustrate the impact of the Boc group on molecular properties and synthetic strategy.

Introduction: The Piperidine Scaffold and the Imperative for Protection

Piperidine carboxylates, such as nipecotic and isonipecotic acids, are invaluable building blocks in drug discovery.[1][2] Their rigid, saturated heterocyclic structure allows for the precise spatial orientation of functional groups, a critical factor in designing molecules that bind to specific biological targets. However, the secondary amine within the piperidine ring is a potent nucleophile and a base. Left unprotected during a synthetic sequence, this amine can interfere with a wide array of chemical transformations, leading to a mixture of undesired products and significantly reducing the yield of the target molecule.

To achieve chemo- and regioselectivity, the amine must be "masked" or protected. An ideal protecting group should be:

-

Easy and efficient to introduce onto the substrate.

-

Stable to a wide range of reaction conditions.

-

Readily and selectively removed under mild conditions that do not affect other functional groups in the molecule.

The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it one of the most frequently used amine protecting groups in both academic and industrial settings.[5][6]

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group onto the piperidine nitrogen is a straightforward and high-yielding nucleophilic acyl substitution reaction.[3]

Mechanism of Protection

The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[3][7] The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][8] This forms a transient tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group.[8][9]

-

Deprotonation & Decomposition: The tert-butyl carbonate is unstable and rapidly breaks down into gaseous carbon dioxide and a tert-butoxide anion.[7][8] The highly basic tert-butoxide then deprotonates the positively charged nitrogen, yielding the final N-Boc protected piperidine and tert-butanol.[7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3][8]

This reaction is often facilitated by a non-nucleophilic base like triethylamine (TEA) or by performing the reaction in a biphasic system with a mild inorganic base like sodium bicarbonate.[6][7]

Visualization: Boc Protection Workflow

Caption: General workflow for Boc protection of a piperidine derivative.

Field-Proven Experimental Protocol: Boc Protection

Objective: To synthesize 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, suspend piperidine-4-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (3.0 equiv.) to the suspension.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the mixture in vacuo to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The resulting white solid, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is typically of high purity and can often be used without further purification.[10] If needed, recrystallization from a suitable solvent system can be performed.

The Chemistry of Boc Deprotection: Controlled Amine Liberation

The key advantage of the Boc group is its lability under acidic conditions, allowing for its clean removal without affecting many other functional groups.[3][4]

Mechanism of Deprotection

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strength and volatility, which simplifies product isolation.[3][7] The acid-catalyzed removal follows a distinct E1-type mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[3][11] This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.

-

Formation of a tert-butyl Cation: The protonated carbamate is unstable. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][7][11] The stability of this carbocation is the primary reason the Boc group is so acid-sensitive.[11]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free piperidine amine.[3][7]

-

Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate salt).[3]

A potential side reaction is the alkylation of nucleophilic residues (like tryptophan or tyrosine in peptides) by the electrophilic tert-butyl cation.[3] This is often mitigated by adding "scavenger" reagents, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the carbocation.

Visualization: Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Field-Proven Experimental Protocol: Boc Deprotection

Objective: To deprotect 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid to yield piperidine-4-carboxylic acid trifluoroacetate salt.

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10-20 equiv., often as a 25-50% solution in DCM).[3]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid, often complete within 30 minutes to 2 hours.[3] Monitor by TLC or LC-MS until the starting material is no longer observed.

-

Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.

-

Isolation: The crude product is the piperidine TFA salt. It can often be precipitated or triturated by adding cold diethyl ether, collected by filtration, and dried in vacuo. This salt is frequently used directly in the next synthetic step without neutralization.

Impact of the Boc Group on Molecular Properties

The introduction of the bulky and electron-withdrawing Boc group significantly alters the physicochemical properties of the parent piperidine carboxylate.

| Property | Unprotected Piperidine | N-Boc Protected Piperidine | Causality & Implication |

| Nitrogen Nucleophilicity | High | Significantly Reduced | The lone pair on the nitrogen is delocalized into the carbonyl system of the carbamate, rendering it non-nucleophilic and non-basic. This is the primary basis of its protective function.[3] |

| Solubility | Often highly water-soluble (as a salt) | Increased solubility in organic solvents (e.g., DCM, EtOAc, THF) | The large, lipophilic tert-butyl group increases the organic character of the molecule, simplifying extraction and purification in non-aqueous systems.[10] |

| Conformational Rigidity | Flexible chair conformations | Increased steric hindrance can influence the equilibrium between axial and equatorial conformers of substituents on the ring. | The bulky Boc group can introduce a conformational bias, which can be a strategic element in stereoselective synthesis. |

| Handling | Often hygroscopic and difficult to handle crystalline solids or oils | Typically well-behaved, crystalline solids with defined melting points.[2][10] | N-Boc derivatives are generally easier to handle, weigh, and purify, improving experimental reproducibility. |

Strategic Application in Multi-Step Synthesis

The true power of the Boc group lies in its role as a strategic tool in complex molecular construction, particularly in pharmaceutical synthesis.[2][3][5]

Orthogonal Protection Strategies

In molecules with multiple functional groups, it is often necessary to use several different protecting groups that can be removed under distinct conditions. This is known as an "orthogonal" protection strategy. The Boc group is a cornerstone of such strategies.[12]

-

Boc (Acid-Labile): Removed with strong acids like TFA.[4]

-

Fmoc (Base-Labile): The Fluorenylmethyloxycarbonyl group is stable to acid but is cleaved by bases like piperidine.[7][12]

-

Cbz (Hydrogenolysis): The Carboxybenzyl group is stable to both acid and base but is removed by catalytic hydrogenation (e.g., H₂/Pd-C).[4][11]

This orthogonality allows for the selective deprotection and functionalization of one site on a complex molecule while other protected sites remain untouched.

Visualization: Orthogonal Synthesis Strategy

Caption: An example of an orthogonal strategy using Boc and Fmoc groups.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthesis of piperidine carboxylate-containing molecules.[3] Its predictable and robust chemistry, coupled with the mild conditions required for its removal, provides a reliable method for managing the reactivity of the piperidine nitrogen.[3] For researchers in drug development, a thorough understanding of the principles and practicalities of Boc protection and deprotection is not merely a technical skill but a fundamental component of strategic synthetic design, enabling the efficient construction of complex and novel therapeutic agents.

References

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. genscript.com [genscript.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. nbinno.com [nbinno.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Executive Summary: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a synthetically versatile building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a Cα,Cα-disubstituted amino acid motif embedded within a piperidine ring, offers a unique conformational rigidity that is highly desirable in the design of targeted therapeutics. The orthogonal protection of its two primary functional groups—a tert-butoxycarbonyl (Boc) protected amine and an ethyl ester—allows for precise, sequential chemical modifications. This guide provides a comprehensive overview of its molecular properties, strategic applications, a detailed synthetic workflow, and robust analytical protocols for its characterization, serving as a critical resource for scientists leveraging this scaffold in their research programs.

Core Molecular Profile

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a white crystalline solid at room temperature.[1] Its core structure is a piperidine ring substituted at the 4-position with both a Boc-protected amine and an ethyl carboxylate group. This arrangement makes it a valuable non-natural amino acid analogue for introducing constrained structural elements into small molecules.

Chemical and Physical Properties

The key physicochemical properties of the compound are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source |

| Molecular Weight | 272.34 g/mol | [2][3][4] |

| Molecular Formula | C₁₃H₂₄N₂O₄ | [2][3][4] |

| IUPAC Name | ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | [4] |

| CAS Number | 956460-98-3 | [2][4] |

| Appearance | White crystalline powder/solid | [1][3] |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [5][6] |

Strategic Importance in Medicinal Chemistry

The utility of this molecule stems from its bifunctional and sterically defined nature. The Boc and ethyl ester groups are "orthogonally protected," meaning one can be chemically removed without affecting the other. This is a cornerstone of modern synthetic strategy.

-

Boc Group: The tert-butoxycarbonyl group is a robust protecting group for the amine, stable to a wide range of reaction conditions. However, it can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine for subsequent coupling reactions.

-

Ethyl Ester: The ester can be hydrolyzed under basic conditions (e.g., lithium hydroxide in a water/solvent mixture) to yield the corresponding carboxylic acid, which can then be activated for amide bond formation.

This dual functionality allows the molecule to serve as a central scaffold, enabling divergent synthesis pathways to build libraries of complex molecules. It is a key intermediate in the synthesis of compounds for a variety of therapeutic targets.[6]

Key Application Areas:

-

Protein Kinase B (Akt) Inhibitors: This scaffold is a foundational piece in the development of potent and orally bioavailable inhibitors of Akt, a critical signaling protein often deregulated in cancer.[7]

-

Enzyme Inhibition: It serves as a starting material for synthesizing inhibitors of enzymes like proteases, which are implicated in viral diseases and cancer.[8]

-

PROTACs and Molecular Glues: As a bifunctional linker precursor, it is valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and other protein degrader molecules.[2]

-

Neurological Drug Development: The piperidine motif is a common feature in drugs targeting the central nervous system, and this building block is used to explore novel therapeutics for neurological disorders.[8][9]

-

Receptor Antagonists: The molecule has been utilized in the preparation of C5a receptor (C5AR) antagonists, which have potential in treating inflammatory diseases.[10]

Caption: Logical workflow for the strategic use of the title compound.

Synthesis and Purification Workflow

A reliable synthesis of this building block is crucial for its application. While multiple routes exist, a common and illustrative pathway begins with 4-piperidone and proceeds through the formation of a key amino acid precursor. This multi-step process highlights fundamental organic chemistry transformations.

Caption: A representative synthetic workflow from a common starting material.

Experimental Protocol: Synthesis

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[11]

Step 1: Synthesis of 4-Amino-piperidine-4-carboxylic Acid (Precursor)

-

Rationale: This step often starts with a Bucherer-Bergs reaction on 4-piperidone to form a spiro-hydantoin, which is then hydrolyzed under harsh basic conditions to yield the free α,α-disubstituted amino acid. This is a classic and robust method for creating such scaffolds.

-

To a solution of 4-piperidone monohydrate hydrochloride (1 eq) and ammonium carbonate (2.2 eq) in a mixture of methanol and water, add potassium cyanide (2.1 eq) in water dropwise.

-

Stir the sealed reaction at room temperature for 48 hours.

-

Concentrate the reaction mixture and cool to precipitate the hydantoin intermediate.

-

Hydrolyze the collected hydantoin solid with an excess of barium hydroxide in water at reflux for 72 hours.

-